Tigecycline -

Tigecycline

Catalog Number: EVT-285330
CAS Number:
Molecular Formula: C29H39N5O8
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tigecycline is a glycylcycline antibiotic, a novel class of antibiotics derived from tetracyclines. [] It is a semi-synthetic derivative of minocycline, distinguished by a 9-tert-butylglycylamido substituent. [] Tigecycline demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multidrug-resistant strains. [] Its broad spectrum of activity and effectiveness against resistant organisms make it a valuable tool for scientific research, particularly in exploring mechanisms of antibiotic action and resistance.

Future Directions
  • Exploring Tigecycline Applications Beyond Antibacterial Therapy: Investigating potential applications of tigecycline in other areas, such as anticancer therapy, based on its effects on mitochondrial function. []

Minocycline

Relevance: Minocycline is structurally related to Tigecycline, serving as the parent compound from which Tigecycline was derived. Tigecycline is a 9-tert-butylglycylamido derivative of minocycline []. While both compounds share structural similarities and belong to the tetracycline class of antibiotics, Tigecycline demonstrates greater potency against tetracycline-resistant organisms due to its ability to overcome efflux and ribosomal protection mechanisms of resistance [, ].

Colistin

Relevance: While structurally unrelated to Tigecycline, colistin is frequently mentioned in the context of combination therapies for treating infections caused by multidrug-resistant Gram-negative bacteria [, , ]. The combination of Tigecycline with Colistin is explored as a potential strategy to enhance antibacterial activity against challenging pathogens, especially carbapenem-resistant Acinetobacter baumannii strains [, ]. This approach aims to target multiple bacterial mechanisms simultaneously, potentially improving treatment outcomes and mitigating resistance development.

Levofloxacin

Relevance: Levofloxacin is mentioned in several papers as a comparator antibiotic in clinical trials evaluating the efficacy of Tigecycline, particularly in respiratory tract infections [, ]. While both compounds display broad-spectrum activity, Tigecycline is often considered for infections caused by multidrug-resistant bacteria, where resistance to fluoroquinolones like levofloxacin might be prevalent [].

Source and Classification

Tigecycline was developed by Wyeth Pharmaceuticals (now part of Pfizer) and received approval from the U.S. Food and Drug Administration in 2005. It is classified as a synthetic derivative of tetracycline antibiotics, specifically designed to overcome resistance mechanisms that limit the efficacy of traditional tetracyclines. Tigecycline is administered intravenously and is not typically used for urinary tract infections due to its pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of tigecycline involves several chemical reactions starting from minocycline. Key steps in its synthesis include:

  1. Nitration: Minocycline undergoes nitration to introduce a nitro group.
  2. Reduction: The nitro group is subsequently reduced to an amino group.
  3. Acylation: The resulting compound is acylated to form tigecycline.

The process can be optimized to minimize impurities through careful control of reaction conditions, such as temperature and pH, during each step. For example, the nitration reaction can be performed using nitric acid in the presence of sulfuric acid, ensuring complete conversion while reducing by-products .

Molecular Structure Analysis

Structure and Data

Tigecycline has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C22_{22}H25_{25}N3_3O9_{9}S, with a molecular weight of approximately 585.51 g/mol. The structure features a tetracyclic core typical of tetracyclines, with modifications that enhance its antibacterial activity.

  • Molecular Weight: 585.51 g/mol
  • Melting Point: 171 °C - 173 °C
  • Specific Optical Rotation: [α]D20_{D}^{20} = -218.5° (c = 0.2 in water)
Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of tigecycline include:

  1. Nitration Reaction: This step introduces a nitro group into the minocycline molecule.
  2. Reduction Reaction: The nitro group is reduced to an amino group using catalytic hydrogenation.
  3. Acylation Reaction: The final step involves acylating the intermediate compound to yield tigecycline.

These reactions are typically performed under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Tigecycline exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism disrupts the translation process, preventing bacteria from producing essential proteins required for growth and replication.

  • Binding Site: 30S ribosomal subunit
  • Inhibition Type: Bacteriostatic (stops bacterial growth rather than killing bacteria directly)

Tigecycline's unique structure allows it to evade common resistance mechanisms such as efflux pumps and ribosomal protection proteins that typically affect other tetracyclines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tigecycline is typically presented as a yellowish powder.
  • Solubility: It is soluble in water and various organic solvents, which facilitates its formulation for intravenous administration.

Chemical Properties

  • Stability: Tigecycline is stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: The stability profile indicates that it should be stored at controlled temperatures away from light.
Applications

Scientific Uses

Tigecycline is utilized in clinical settings for treating various infections, particularly those caused by multidrug-resistant pathogens. Its applications include:

  • Treatment of complicated skin and soft tissue infections
  • Management of intra-abdominal infections
  • Therapy for community-acquired pneumonia
  • Investigational uses in other resistant infections due to its broad-spectrum activity

Research continues into expanding its applications against resistant bacterial strains in both clinical and veterinary medicine contexts .

Structural Modifications and Mechanism of Action

Glycylcycline Class: Structural Derivation from Minocycline

Tigecycline is a semisynthetic antibiotic belonging to the glycylcycline class, derived from minocycline (a second-generation tetracycline). Its chemical structure is characterized as a 9-tert-butylglycylamido derivative of minocycline, with the molecular formula C₂₉H₃₉N₅O₈ and a molecular weight of 585.65 g/mol [1] [3] [6]. The core tetracycline scaffold is retained, but strategic modifications at the C9 position enable enhanced antibacterial activity and evasion of common resistance mechanisms.

Role of N-Alkyl-Glycylamido Side Chain at C9 Position

The pivotal modification in tigecycline is the addition of an N-alkyl-glycylamido side chain at the C9 position of minocycline's D-ring. This side chain introduces steric hindrance that physically obstructs interactions with tetracycline-specific resistance proteins [1] [6]. Unlike classical tetracyclines, this side chain projects into the ribosomal binding site, preventing displacement by ribosomal protection proteins (e.g., TetM) and reducing recognition by efflux pumps (e.g., TetA) [5] [8].

Impact of 9-tert-Butylglycylamido Moiety on Ribosomal Affinity

The 9-tert-butylglycylamido moiety significantly enhances tigecycline’s binding affinity for the bacterial 30S ribosomal subunit. The bulky tert-butyl group forms hydrophobic interactions with nucleotide C1054 of the 16S rRNA, located in the helix 34 (H34) region [6] [10]. This interaction increases binding affinity approximately 5-fold compared to minocycline and tetracycline, enabling effective inhibition even at low intracellular concentrations [3] [8].

Ribosomal Binding Dynamics

Interaction with 30S Ribosomal Subunit: H34 Helix Binding Specificity

Tigecycline reversibly binds to the A-site of the 30S ribosomal subunit, specifically interacting with the H34 helix of the 16S rRNA. This binding physically blocks the accommodation of aminoacyl-tRNA during protein translation, halting peptide chain elongation [1] [6] [10]. Cryo-EM studies confirm that tigecycline’s D-ring and tert-butylglycylamido moiety insert into a conserved pocket near nucleotides A892 and C1054 (E. coli numbering), creating stacking interactions that stabilize binding [10].

Table 1: Key Interactions in Tigecycline-Ribosome Binding

Ribosomal ComponentInteraction TypeFunctional Consequence
16S rRNA H34 (C1054)Hydrophobic stackingEnhances binding affinity
16S rRNA (A892)Van der Waals forcesStabilizes A-site positioning
Mg²⁺ ionCoordination complexFacilitates structural rigidity

Comparative Binding Affinity Relative to Tetracyclines

Tigecycline exhibits superior ribosomal binding affinity compared to earlier tetracyclines:

  • Affinity for 30S subunit: 5× higher than minocycline [3].
  • MIC Reduction: Tigecycline maintains activity against bacterial strains with MIC values ≤0.5 µg/mL, whereas tetracyclines show MICs ≥32 µg/mL against resistant pathogens [3] [8].This enhanced affinity is attributed to the dual anchoring via Mg²⁺ coordination (common to tetracyclines) and the additional hydrophobic interactions from the C9 side chain [6] [10].

Overcoming Tetracycline Resistance Mechanisms

Evasion of Efflux Pump-Mediated Resistance (e.g., TetA)

Classical tetracyclines are susceptible to expulsion by efflux pumps (e.g., TetA, TetK). Tigecycline’s bulky C9 side chain sterically hinders recognition by these pumps:

  • TetA/TetK: Unable to bind tigecycline due to reduced flexibility in the pump’s substrate tunnel [5] [8].
  • Non-Tet Efflux Pumps: Resistance may arise via overexpression of non-tetracycline-specific pumps (e.g., AcrAB-TolC in Enterobacteriaceae), but this requires mutations in regulatory genes (e.g., ramR, marR) rather than inherent pump recognition [4] [7].In vitro studies show that tigecycline’s MIC remains low (≤2 µg/mL) in strains expressing tetA or tetK [5].

Neutralization of Ribosomal Protection Proteins (e.g., TetM)

Ribosomal protection proteins (e.g., TetM, TetO) displace tetracyclines from the ribosome. Tigecycline resists displacement through:

  • Enhanced Ribosomal Affinity: The 9-tert-butylglycylamido moiety increases binding stability, reducing TetM’s ability to dissociate it [1] [6].
  • Steric Obstruction: TetM cannot fully access the ribosomal A-site due to physical obstruction by the C9 side chain [5] [10].Mutational studies indicate that TetM requires specific alterations (e.g., L505 deletion) to confer low-level tigecycline resistance, but these mutations compromise its ability to protect against classical tetracyclines—a "collateral sensitivity" trade-off [5].

Table 2: Tigecycline vs. Tetracycline Resistance Mechanisms

Resistance MechanismEffect on TetracyclinesEffect on Tigecycline
TetA/TetK efflux pumpsHigh-level resistance (MIC >32 µg/mL)No impact (MIC ≤0.5 µg/mL)
TetM ribosomal protectionHigh-level resistanceNeutralized (requires mutations for low-level resistance)
acrAB overexpressionMinimal impactModerate resistance (MIC 2–8 µg/mL)

Properties

Product Name

Tigecycline

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1

InChI Key

SOVUOXKZCCAWOJ-HJYUBDRYSA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Solubility

Soluble in DMSO.

Synonyms

GAR936; GAR-936; GAR936; Tigecycline; trade name: TYGACL.

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.